1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid is an organic compound that features a chlorinated pyridine ring attached to a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid typically involves the reaction of 6-chloropyridine with cyclohexane carboxylic acid under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and cyclohexane carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Chloropyridin-3-YL)cyclohexane-1-carbonitrile: Contains a nitrile group instead of a carboxylic acid.
1-(6-Chloropyridin-3-YL)cyclohexane-1-methanol: Features a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid is unique due to its specific combination of a chlorinated pyridine ring and a cyclohexane carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-4-9(8-14-10)12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,15,16) |
InChI Key |
MSORVTZYSAPQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CN=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.